Ethyl 4,5-dibromonicotinate
Description
Ethyl 4,5-dibromonicotinate is a brominated derivative of nicotinic acid, where bromine atoms are substituted at the 4- and 5-positions of the pyridine ring, and an ethyl ester group is attached at the 3-position. These compounds are critical intermediates in pharmaceutical and agrochemical synthesis, leveraging halogen substituents for reactivity in cross-coupling reactions or as directing groups in further functionalization .
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
ethyl 4,5-dibromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |
InChI Key |
PNTLRQVAWYIEKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 4,5-dibromonicotinate (hypothetical structure inferred from analogs) with structurally related halogenated nicotinate esters.
Table 1: Comparative Analysis of Halogenated Nicotinate Esters
*Hypothetical structure; †Estimated based on brominated analogs; ‡Calculated from similar compounds.
Key Comparative Insights
Substituent Position and Reactivity this compound (4,5-Br) and ethyl 4,6-dibromonicotinate (4,6-Br) differ in bromine placement. Ethyl 4,6-dibromonicotinate is documented as a Suzuki-Miyaura coupling precursor, suggesting similar utility for the 4,5-isomer . Ethyl 5,6-dibromonicotinate (5,6-Br) has bromines at adjacent positions, which could increase electron-withdrawing effects, altering acidity or coordination behavior in metal-catalyzed reactions .
Halogen Type and Physicochemical Properties
- Bromine vs. Chlorine: Brominated derivatives (e.g., 323.96 g/mol for dibromo) exhibit higher molecular weights and lipophilicity (XLogP3 ~3.6–3.8) compared to dichloro analogs (220.05 g/mol, XLogP3 ~2.9). This makes brominated compounds more suitable for lipid-soluble drug candidates .
- Mixed Halogens: Ethyl 5-bromo-4,6-dichloronicotinate (Br/Cl) combines the polarizability of Br with the smaller size of Cl, enabling diverse reactivity in nucleophilic aromatic substitution. Its XLogP3 (3.4) reflects intermediate lipophilicity .
Safety and Handling Ethyl 5,6-dibromonicotinate’s safety data sheet highlights adherence to GHS guidelines, suggesting similar hazards for other dibromo derivatives, including skin/eye irritation and environmental toxicity .
Q & A
Q. What are the established synthetic routes for Ethyl 4,5-dibromonicotinate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via bromination of ethyl nicotinate derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide). Key factors include solvent choice (e.g., DCM or CCl₄), temperature control (0–25°C), and stoichiometric ratios of brominating agents to avoid over-bromination. Yield optimization requires monitoring via TLC or HPLC, while purity is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Document reaction parameters meticulously, including catalyst use (e.g., FeCl₃ for regioselectivity), to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for pyridine ring) and bromine-induced deshielding.
- IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.92 for C₈H₇Br₂NO₂). Compare data with literature values and computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities. Cross-validate using X-ray crystallography if single crystals are obtainable .
Q. What are the key considerations for optimizing purification methods for this compound?
Purification challenges arise from brominated byproducts. Use gradient elution in column chromatography (silica gel, hexane:EtOAc 4:1 to 1:1) to separate isomers. Recrystallization in ethanol/water (1:3) at low temperatures enhances crystal purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and report retention times and peak areas .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bromination regioselectivity when synthesizing this compound?
Regioselectivity conflicts may arise from competing electronic (directing groups) vs. steric effects. Conduct controlled experiments varying:
- Substrate substitution : Compare ethyl nicotinate vs. methyl analogs.
- Catalysts : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃).
- Solvent polarity : Polar aprotic solvents (DMF) may favor different intermediates. Validate findings using kinetic studies (e.g., in-situ IR) and computational modeling (DFT to map transition states). Replicate conflicting studies to isolate variables .
Q. What computational modeling approaches predict the reactivity of this compound in cross-coupling reactions?
Use density functional theory (DFT) to calculate:
- Electrophilicity indices at C4 and C5 positions.
- Frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack. Pair with experimental data (e.g., Suzuki coupling yields with aryl boronic acids) to validate predictions. Compare results with analogous compounds (e.g., ethyl 3,5-dibromonicotinate) to generalize trends .
Q. How do steric and electronic factors influence the utility of this compound in multicomponent reactions?
- Steric effects : The ethyl ester group at C2 may hinder nucleophilic substitution at C4/C5. Test bulky coupling partners (e.g., tert-butyl boronic acids) to assess steric tolerance.
- Electronic effects : Electron-withdrawing bromines enhance electrophilicity but reduce π-backdonation in metal-catalyzed reactions. Compare reaction rates with Pd(0) vs. Ni(0) catalysts. Use Hammett plots to correlate substituent effects with reaction outcomes .
Methodological Guidance
- Data Contradiction Analysis : When conflicting data arise (e.g., divergent NMR shifts), systematically compare experimental conditions (solvent, temperature, instrumentation) and consult crystallographic databases (e.g., CCDC) for structural benchmarks .
- Literature Evaluation : Prioritize peer-reviewed studies with detailed synthetic protocols and spectral data. Cross-reference databases like Reaxys and PubChem for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
